molecular formula C7H7N3O B6233978 7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one CAS No. 1638759-51-9

7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

Cat. No.: B6233978
CAS No.: 1638759-51-9
M. Wt: 149.1
InChI Key:
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Description

7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor. The structure of this compound consists of a pyrrolo[2,3-d]pyrimidine core with a methyl group at the 7th position and a keto group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another method includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions are usually carried out under reflux conditions with appropriate solvents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyrimidines, hydroxyl derivatives, and oxo derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that regulate cell growth and survival. This inhibition can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit certain kinases makes it a valuable compound in medicinal chemistry for the development of targeted therapies.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one involves the condensation of 2-amino-4-methylpyrimidine with ethyl acetoacetate followed by cyclization with formic acid to form the pyrrolopyrimidine ring system. The resulting intermediate is then oxidized to form the final product.", "Starting Materials": [ "2-amino-4-methylpyrimidine", "ethyl acetoacetate", "formic acid", "oxidizing agent" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-methylpyrimidine with ethyl acetoacetate in the presence of a base to form the corresponding enamine intermediate.", "Step 2: Cyclization of the enamine intermediate with formic acid to form the pyrrolopyrimidine ring system.", "Step 3: Oxidation of the resulting intermediate to form the final product, 7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one." ] }

CAS No.

1638759-51-9

Molecular Formula

C7H7N3O

Molecular Weight

149.1

Purity

95

Origin of Product

United States

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